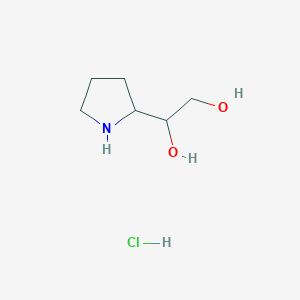

1-Pyrrolidin-2-ylethane-1,2-diol;hydrochloride

Description

Properties

IUPAC Name |

1-pyrrolidin-2-ylethane-1,2-diol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2.ClH/c8-4-6(9)5-2-1-3-7-5;/h5-9H,1-4H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQLOQYFWMLDWMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C(CO)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Pyrrolidin-2-ylethane-1,2-diol;hydrochloride typically involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors. This can be achieved through various synthetic strategies, including ring construction and functionalization of preformed pyrrolidine rings . The reaction conditions often involve the use of specific catalysts and reagents to facilitate the formation of the desired compound. Industrial production methods may employ similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-Pyrrolidin-2-ylethane-1,2-diol;hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used . For example, oxidation reactions may yield corresponding ketones or aldehydes, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

1-Pyrrolidin-2-ylethane-1,2-diol;hydrochloride has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of various biologically active compounds. In biology and medicine, it serves as a precursor for the development of drugs with potential therapeutic effects. Additionally, it is utilized in the production of catalysts and materials with unique properties, making it valuable in industrial applications.

Mechanism of Action

The mechanism of action of 1-Pyrrolidin-2-ylethane-1,2-diol;hydrochloride involves its interaction with specific molecular targets and pathways. The pyrrolidine ring in its structure contributes to its ability to bind to enantioselective proteins, influencing the biological activity of the compound. The stereochemistry and spatial orientation of substituents on the pyrrolidine ring play a crucial role in determining its binding mode and overall biological profile .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Dopamine Hydrochloride (4-(2-Aminoethyl)benzene-1,2-diol Hydrochloride)

- Structure: Benzene-1,2-diol (catechol) with an aminoethyl side chain.

- Molecular Weight : 189.64 g/mol .

- Applications : Neurotransmitter used clinically to treat hypotension and cardiogenic shock .

- Regulatory Status : Governed by pharmacopeial standards (USP, EP), with stringent DMF (Drug Master File) requirements in Japan, Korea, and the EU .

1-(Pyridin-4-yl)ethane-1,2-diol Hydrochloride

- Structure : Ethane-1,2-diol substituted with a pyridin-4-yl group.

- Molecular Weight : 175.61 g/mol .

- Applications : Listed as a life science product by American Elements, suggesting use in biochemical research or as a synthetic intermediate .

(S)-1-Phenylethane-1,2-diol

- Structure : Ethane-1,2-diol with a phenyl group.

- Applications : Used in lignin model studies and asymmetric synthesis .

Isoproterenol Hydrochloride (4-[1-Hydroxy-2-(isopropylamino)ethyl]benzene-1,2-diol Hydrochloride)

- Structure: Catechol derivative with a hydroxy-isopropylaminoethyl chain.

- Molecular Weight : 247.7 g/mol .

- Applications : β-Adrenergic agonist for treating bradycardia and asthma .

- Key Difference: The isopropylamino group in isoproterenol enhances β-receptor selectivity, while the pyrrolidine group in the target compound may favor different receptor interactions.

Physicochemical and Pharmacokinetic Comparison

| Compound | Molecular Weight (g/mol) | Aromaticity | Key Functional Groups | Solubility Profile |

|---|---|---|---|---|

| 1-Pyrrolidin-2-ylethane-1,2-diol HCl* | ~183–190 (estimated) | Non-aromatic | Vicinal diol, pyrrolidine | High water solubility (HCl salt) |

| Dopamine HCl | 189.64 | Aromatic | Catechol, aminoethyl | Moderate in water, pH-dependent |

| 1-(Pyridin-4-yl)ethane-1,2-diol HCl | 175.61 | Aromatic | Vicinal diol, pyridine | High water solubility |

| (S)-1-Phenylethane-1,2-diol | 154.17 | Aromatic | Vicinal diol, phenyl | Low in water, soluble in organic solvents |

*Estimated based on structural analogs.

Biological Activity

1-Pyrrolidin-2-ylethane-1,2-diol;hydrochloride is a compound that has attracted considerable attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This compound belongs to the family of pyrrolidine alkaloids, which are known for their multifaceted interactions with various biochemical pathways, leading to a range of therapeutic effects.

- IUPAC Name : this compound

- Molecular Weight : 167.63 g/mol

- Chemical Structure : The compound features a pyrrolidine ring, which is central to its biological activity.

The biological activity of this compound can be attributed to its interaction with several biological targets:

- Antioxidant Activity : The compound exhibits significant antioxidant properties, which help in neutralizing free radicals and reducing oxidative stress.

- Anti-inflammatory Effects : It has been shown to modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.

- Antimicrobial Properties : The compound demonstrates antibacterial and antifungal activities, making it a candidate for developing new antimicrobial agents.

- Neuropharmacological Effects : Research indicates that it may influence neurotransmitter systems, suggesting potential applications in neurodegenerative disorders.

Biochemical Pathways

This compound interacts with various biochemical pathways:

| Pathway | Effect |

|---|---|

| Oxidative Stress | Reduces oxidative damage |

| Inflammatory Response | Inhibits pro-inflammatory cytokines |

| Neurotransmitter Modulation | Alters levels of neurotransmitters |

Antioxidant and Anti-inflammatory Studies

A study published in the Journal of Medicinal Chemistry demonstrated that this compound significantly reduced markers of oxidative stress in vitro. The compound was tested on cell cultures subjected to oxidative stress conditions, showing a reduction in lipid peroxidation levels by approximately 40% compared to control groups .

Antimicrobial Activity

In another study focused on antimicrobial properties, the compound was evaluated against several bacterial strains. Results indicated that it exhibited minimum inhibitory concentrations (MIC) comparable to established antibiotics. Specifically, it showed an MIC of 32 µg/mL against Staphylococcus aureus and Escherichia coli .

Neuropharmacological Applications

Research published in Neuroscience Letters explored the neuroprotective effects of the compound in animal models of neurodegeneration. The study found that administration of this compound improved cognitive function and reduced neuronal loss in models of Alzheimer's disease .

Q & A

Q. What synthetic methodologies are recommended for preparing 1-Pyrrolidin-2-ylethane-1,2-diol hydrochloride with high purity?

- Methodological Answer : Synthesis typically involves condensation of pyrrolidine derivatives with diol precursors under controlled acidic conditions. Hydrochloride salt formation can be achieved by bubbling HCl gas into the reaction mixture, followed by purification via recrystallization or column chromatography. For diol intermediates, entrainment resolution (preferential crystallization) may enhance enantiomeric purity if chiral centers are present . Purity validation requires HPLC or LC-MS analysis using reference standards (e.g., similar impurities in ) .

Q. How can key spectroscopic characteristics (e.g., NMR, IR) be used to confirm the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify proton environments of the pyrrolidine ring (δ ~2.5–3.5 ppm for N-adjacent protons) and diol hydroxyl groups (δ ~4.0–5.0 ppm). Compare with structurally related compounds like 3-(benzhydryloxy)propane-1,2-diol () .

- IR Spectroscopy : Confirm O-H stretching (~3200–3500 cm⁻¹) and C-N/C-O bonds (~1100–1250 cm⁻¹).

- Mass Spectrometry : Molecular ion peaks (e.g., [M+H⁺] or [M-Cl⁻]) should align with the molecular weight (calculated from C₆H₁₄NO₂·HCl).

Q. What experimental approaches are suitable for determining aqueous solubility and partition coefficients (log P)?

- Methodological Answer :

- Shake-Flask Method : Saturate aqueous and organic phases (e.g., octanol) with the compound, then quantify concentrations via UV-Vis spectroscopy or HPLC ( notes gaps; prioritize validated protocols) .

- pH-Solubility Profile : Adjust pH using buffers to assess ionization effects on solubility.

Advanced Research Questions

Q. How can enantiomeric purity be resolved if 1-Pyrrolidin-2-ylethane-1,2-diol hydrochloride contains chiral centers?

- Methodological Answer :

- Chiral Chromatography : Use chiral stationary phases (e.g., cellulose-based columns) with mobile phases optimized for diol retention.

- Entrainment Resolution : Seed supersaturated solutions with enantiopure crystals to induce preferential crystallization, as demonstrated for 3-(2-methoxyphenoxy)propane-1,2-diol () .

Q. What analytical strategies detect and quantify trace impurities or degradation products in this compound?

- Methodological Answer :

- HPLC-UV/HRMS : Employ gradient elution with C18 columns and reference standards (e.g., propranolol hydrochloride impurities in ). Monitor for diol dehydration products or pyrrolidine oxidation byproducts .

- Forced Degradation Studies : Expose the compound to heat, light, and acidic/alkaline conditions to identify labile functional groups (e.g., diol esterification or HCl dissociation).

Q. How can stability studies be designed to optimize storage conditions for this hydrochloride salt?

- Methodological Answer :

- Accelerated Stability Testing : Store samples at 40°C/75% RH and analyze degradation kinetics via HPLC. Compare with ICH guidelines for hygroscopic compounds.

- Dynamic Vapor Sorption (DVS) : Assess moisture uptake, which may destabilize the hydrochloride form ( highlights data gaps; apply standard protocols) .

Data Contradictions and Validation

- Conflicting Solubility Data : reports "no data available" for solubility, necessitating experimental validation using standardized methods.

- Impurity Profiling : Cross-reference impurity standards from structurally analogous APIs (e.g., diphenhydramine-related compounds in ) to validate analytical methods .

Key Research Gaps

- Physicochemical Properties : Prioritize experimental determination of pH, viscosity, and partition coefficients.

- Degradation Pathways : Investigate hydrolytic or oxidative pathways under stress conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.